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Compound of Interest

Compound Name: O-Methylpallidine

Cat. No.: B131738

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylpallidine is a naturally occurring alkaloid belonging to the morphinandienone class.
Found in various plant species, it is of interest to researchers in natural product chemistry and
drug discovery due to its unique chemical structure and potential biological activities. This
guide provides a comprehensive overview of the spectral data for O-Methylpallidine, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Detailed experimental protocols and a logical workflow for spectral analysis are also presented
to aid in the characterization of this and similar compounds.

Chemical Properties of O-Methylpallidine

Property Value
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol

(99)-2,3,6-trimethoxy-N-methyl-5,7,8,9-

IUPAC Name tetrahydro-4bH-dibenzo[de,g]quinolin-10(11H)-
one
CAS Number 27510-33-4
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Spectroscopic Data

Disclaimer:The following spectral data tables contain representative values for the functional
groups and structural motifs present in O-Methylpallidine. Due to the limited availability of
experimentally obtained and published raw data, these values should be considered illustrative
examples for educational and guidance purposes. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data (Representative)

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

6.5-7.5 m 3H Aromatic protons
Methoxy grou

3.8-40 s 9H y grotp
protons (3 x -OCHs)
Aliphatic and benzylic

25-35 m 8H
protons
N-methyl grou

2.4 s 3H yHarotp

protons (-NCHs)

13C NMR (Carbon NMR) Data (Representative)

Chemical Shift (8) ppm Assighment

180 - 190 Carbonyl carbon (C=0)

140 - 160 Aromatic carbons (quaternary)
110-130 Aromatic carbons (CH)

55 - 60 Methoxy carbons (-OCHs)

40 - 50 Aliphatic and benzylic carbons
30-40 N-methyl carbon (-NCHs)
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Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Representative)

Wavenumber (cm~?) Intensity Assignment
3050 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
Conjugated Ketone (C=0)
1680 - 1660 Strong
stretch
1600 - 1450 Medium-Strong Aromatic C=C stretch
1250 - 1000 Strong C-O stretch (ethers)

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

m/z Interpretation
341 [M]* (Molecular lon)
326 [M - CHs]*

298 [M - C2HsN]*

Further fragmentation

Loss of methoxy groups and other characteristic

fragments

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of an organic compound

such as O-Methylpallidine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, MeOD-d4). The choice of solvent
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depends on the solubility of the compound and should be free of interfering signals in the
regions of interest.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution and sensitivity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o The spectral width should cover the expected range of proton chemical shifts (typically O-
12 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans is usually required compared to *H NMR due to the lower natural
abundance of the 3C isotope.

o The spectral width should encompass the expected range of carbon chemical shifts
(typically 0-220 ppm).

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly on the ATR crystal.
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o For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press it into a thin, transparent pellet.

o For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform,
dichloromethane) that has minimal absorption in the regions of interest and place it in a
suitable IR cell.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
o Data Acquisition:
o Record a background spectrum of the empty sample holder (or the pure solvent).

o Record the sample spectrum. The instrument software will automatically subtract the
background spectrum.

o Typically, spectra are recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrument: A variety of mass spectrometers can be used, such as Electrospray lonization
(ESI) or Atmospheric Pressure Chemical lonization (APCI) coupled with a mass analyzer
(e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

o Data Acquisition:

[e]

Introduce the sample solution into the ion source.

(¢]

Optimize the ionization source parameters to achieve a stable and strong signal for the
molecular ion.

o

Acquire the full scan mass spectrum to determine the molecular weight.

[¢]

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID) to generate a
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fragmentation pattern.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown
organic compound using the spectroscopic technigues discussed.

Purified Compound

NMR Spectroscopy

Mass Spectrometry (MS) Infrared (IR) Spectroscopy

(*H, °C, 2D NMR)

1H NMR:
- Number of Signals B3C NMR:
- Chemical Shift - Number of Signals
- Integration - Chemical Shift
- Multiplicity

2D NMR (COSY, HSQC, HMBC):
- Connectivity
- C-H Correlations

Determine Molecular Formula Identify Functional Groups
(High-Resolution MS) (e.g., C=0, O-H, C-O)

Propose Structure

Verify Structure with all
Spectral Data

Final Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for structural elucidation of an organic compound.
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 To cite this document: BenchChem. [Spectroscopic Analysis of O-Methylpallidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131738#spectral-data-of-o-methylpallidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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